Dihydrokaempferol Outperforms Kojic Acid and α-Arbutin in Tyrosinase Monophenolase Inhibition
(+)-Dihydrokaempferol exhibited higher monophenolase inhibitory activity than both kojic acid and α-arbutin, two well-established tyrosinase inhibitors used as positive controls in skin-whitening research. In the same assay system, dihydrokaempferol showed diphenolase inhibitory activity similar to kojic acid. The compound acted as a competitive inhibitor of both monophenolase and diphenolase activities [1].
| Evidence Dimension | Tyrosinase monophenolase inhibition potency |
|---|---|
| Target Compound Data | (+)-Dihydrokaempferol: Higher inhibitory activity (IC50 not explicitly reported in abstract; quantitative ranking established) |
| Comparator Or Baseline | Kojic acid and α-arbutin (positive controls) |
| Quantified Difference | Dihydrokaempferol > kojic acid; dihydrokaempferol > α-arbutin (monophenolase activity); dihydrokaempferol ≈ kojic acid (diphenolase activity) |
| Conditions | In vitro tyrosinase inhibition assay using mushroom tyrosinase; monophenolase and diphenolase activities evaluated separately |
Why This Matters
For cosmeceutical and dermatological research programs evaluating skin-whitening candidates, dihydrokaempferol offers superior monophenolase inhibition relative to widely used benchmark compounds, potentially enabling lower effective concentrations or enhanced efficacy in formulation development.
- [1] Chunhakant S, Chaicharoenpong C. Antityrosinase, Antioxidant, and Cytotoxic Activities of Phytochemical Constituents from Manilkara zapota L. Bark. Molecules. 2019;24(15):2798. View Source
